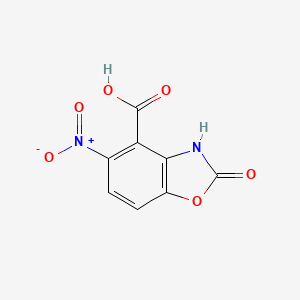

5-硝基-2-氧代-3H-1,3-苯并噁唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid” is a compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives has seen a large upsurge via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .科学研究应用

Antimicrobial Activity

Benzoxazole derivatives, including 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid, have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The compound’s efficacy can be compared to traditional antibiotics like ofloxacin and fluconazole, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Research has indicated that benzoxazole derivatives show promise in anticancer therapy. They have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and have shown to possess activity that could be leveraged in chemotherapy . The specific compound could be a valuable addition to the arsenal of anticancer drugs, pending further investigation.

Synthetic Organic Chemistry

The benzoxazole core is a versatile scaffold in synthetic organic chemistry. It serves as a starting material for various mechanistic approaches in drug discovery. The compound’s structure allows for broad substrate scope and functionalization, which is crucial for creating a wide range of biologically active molecules .

Green Chemistry Applications

Benzoxazole synthesis, including that of 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid, can be achieved using eco-friendly pathways. The use of magnetic solid acid nanocatalysts for the synthesis of benzoxazole derivatives represents an advancement in green chemistry, reducing the environmental impact of chemical synthesis .

Anti-inflammatory Effects

Benzoxazole derivatives are known for their anti-inflammatory effects. This makes them useful in the treatment of chronic inflammatory diseases. The compound’s ability to modulate inflammatory responses could lead to new treatments for conditions like arthritis and asthma .

Antioxidant Activity

The antioxidant properties of benzoxazole compounds are of significant interest due to their potential in preventing oxidative stress-related diseases. The compound could be used to develop treatments that protect against the damage caused by free radicals .

Neuroprotective Applications

Some benzoxazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s potential to inhibit amyloidogenesis makes it a candidate for research into Alzheimer’s disease treatments .

Enzyme Inhibition

Benzoxazole derivatives have been studied for their ability to inhibit various enzymes, which is important in the treatment of diseases where enzyme activity is dysregulated. The compound could be explored for its potential to act as an enzyme inhibitor in therapeutic applications .

安全和危害

The safety information for “5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Result of Action

Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

属性

IUPAC Name |

5-nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O6/c11-7(12)5-3(10(14)15)1-2-4-6(5)9-8(13)16-4/h1-2H,(H,9,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQZZGPSZPZQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1[N+](=O)[O-])C(=O)O)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)

![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)

![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)

![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2593810.png)

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/no-structure.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)

![3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2593821.png)